B2 Receptor Potency Advantage
In vitro head-to-head comparison demonstrates that Deucrictibant (PHA-022121) is approximately 20-fold more potent than the peptide antagonist icatibant at the human bradykinin B2 receptor, as assessed using both recombinant and endogenously expressed receptors [1].
~20-fold higher antagonist potency
| Evidence Dimension | Receptor binding affinity (Ki) and functional antagonism (Kb) |
|---|---|
| Target Compound Data | Ki = 0.47 nM; Kb = 0.15 nM |
| Comparator Or Baseline | Icatibant: Ki = 0.798 nM; Kb = ~3.0 nM (estimated from 20-fold potency difference) |
| Quantified Difference | ~20-fold higher potency (Deucrictibant vs icatibant) |
| Conditions | Recombinant human B2 receptor expressed in mammalian cell lines; calcium mobilization assay; human umbilical vein contractility assay |
Why This Matters
Higher target potency may translate to lower required doses and reduced off-target exposure, critical considerations for compound selection in preclinical or clinical development programs.
- [1] Lesage A, Marceau F, Gibson C, Loenders B, Katzer W, Ambrosi HD, Saupe J, Faussner A, Pardali E, Knolle J. In vitro pharmacological profile of PHA-022121, a small molecule bradykinin B2 receptor antagonist in clinical development. Int Immunopharmacol. 2022 Apr;105:108523. View Source
